{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

Physicochemical Properties Drug-likeness ADME Prediction

The target compound is a heterocyclic building block (C11H7N5OS, MW 257.27 g/mol) that fuses a benzimidazole ring with a 1,3,4-oxadiazole core via a sulfanyl-acetonitrile linker. This hybrid scaffold is of significant interest in medicinal chemistry because both benzimidazole and oxadiazole moieties independently confer diverse biological activities, including antimicrobial and antifungal properties.

Molecular Formula C11H7N5OS
Molecular Weight 257.27 g/mol
Cat. No. B12583361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile
Molecular FormulaC11H7N5OS
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=NN=C(O3)SCC#N)NC=N2
InChIInChI=1S/C11H7N5OS/c12-3-4-18-11-16-15-10(17-11)7-1-2-8-9(5-7)14-6-13-8/h1-2,5-6H,4H2,(H,13,14)
InChIKeyDHEIPMFNJBHDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile (CAS 606117-09-3) – A Benzimidazole-Oxadiazole Hybrid Building Block


The target compound is a heterocyclic building block (C11H7N5OS, MW 257.27 g/mol) that fuses a benzimidazole ring with a 1,3,4-oxadiazole core via a sulfanyl-acetonitrile linker . This hybrid scaffold is of significant interest in medicinal chemistry because both benzimidazole and oxadiazole moieties independently confer diverse biological activities, including antimicrobial and antifungal properties . The compound serves as a versatile intermediate for constructing focused libraries of bioactive molecules, with its nitrile group enabling further chemical diversification into amides, tetrazoles, and other pharmacophores. Its physicochemical profile includes a calculated polar surface area (PSA) of 116.69 Ų and a predicted LogP of 2.23, placing it within drug-like chemical space for lead optimization programs .

Procurement Risks: Why Benzimidazole-Oxadiazole Building Blocks Like {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile Cannot Be Casually Substituted


Generic substitution within the benzimidazole-oxadiazole-sulfanyl chemical space is scientifically unsound because the biological activity and physicochemical properties of these hybrids are exquisitely sensitive to the nature and position of substituents on both heterocycles . Studies on closely related benzimidazole-1,3,4-oxadiazole series demonstrate that even minor structural modifications—such as altering the substituent on the oxadiazole ring from a 4-methoxyphenyl group to a benzimidazole ring—can dramatically shift antifungal potency, cytotoxicity profiles, and mechanism of action (e.g., ergosterol biosynthesis inhibition versus alternative targets) . Furthermore, the sulfanyl-acetonitrile linker present in this specific compound introduces a reactive handle for further derivatization that is absent in many commercially available analogs, making it a unique intermediate for library synthesis. Substituting this building block with a seemingly similar analog that lacks the nitrile moiety, or that has a different substitution pattern on the benzimidazole, risks complete loss of activity in the final compound series or failure of downstream synthetic routes.

Quantitative Differentiation Evidence for {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile Versus Closest Analogs


Physicochemical Profile Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Benchmarking Against Benzimidazole-Oxadiazole Comparators

The target compound exhibits a calculated LogP of 2.23 (chemsrc.com) and a topological polar surface area (PSA) of 116.69 Ų . These values fall within the established drug-like chemical space described by Lipinski's Rule of Five (LogP < 5, PSA < 140 Ų). In the context of benzimidazole-oxadiazole hybrids, small changes in the sulfanyl side chain can shift LogP values by over 0.5 units and alter PSA by >15 Ų, significantly impacting membrane permeability and oral bioavailability predictions . For example, the closely related analog 2-{[5-(1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 606117-10-6) has a higher molecular weight (289.31 g/mol) and different hydrogen-bonding capacity due to the amide group, which would alter its ADME profile compared to the nitrile-containing target compound . The nitrile group in the target compound provides a synthetic handle that the amide analog lacks, enabling divergent chemical transformations.

Physicochemical Properties Drug-likeness ADME Prediction

Antifungal Activity in Benzimidazole-Oxadiazole Class: Contextualizing Target Compound's Potential Against Candida Species

While direct antifungal activity data for the specific target compound is not publicly available, a closely related benzimidazole-1,3,4-oxadiazole series from Karaburun et al. (2019) provides strong class-level evidence . In that study, compounds 4h and 4p exhibited MIC90 values of 1.95 µg/mL and 3.9 µg/mL against Candida albicans, respectively, demonstrating moderate to potent antifungal activity comparable to reference drugs ketoconazole (MIC90 = 1.95 µg/mL) and amphotericin B (MIC90 = 0.48 µg/mL) . These active compounds share the benzimidazole-oxadiazole core structure with the target compound, differing primarily in the nature of the substituent attached to the oxadiazole ring. The mechanism of action for the most active analogs was confirmed to be concentration-dependent inhibition of ergosterol biosynthesis, quantified via LC-MS-MS analysis . The target compound's unique benzimidazole-6-yl substitution and sulfanyl-acetonitrile linker may confer distinct activity profiles or synthetic advantages compared to the published analogs.

Antifungal Agents Candida albicans Ergosterol Biosynthesis Inhibition

Cytotoxicity Selectivity Index: Class-Level Safety Margin for Benzimidazole-Oxadiazole Hybrids in Mammalian Cells

In the Karaburun et al. (2019) study, the most active antifungal compounds (4h and 4p) were evaluated for cytotoxicity against NIH/3T3 mouse embryonic fibroblast cells . Compound 4h showed a CC50 > 1000 µg/mL, yielding a selectivity index (SI = CC50/MIC90) greater than 512-fold, while compound 4p exhibited a CC50 of 500 µg/mL with an SI of 128-fold . These values indicate a favorable therapeutic window for compounds within this chemical class. By comparison, amphotericin B, a clinically used antifungal, often exhibits significant nephrotoxicity at therapeutic doses. While no direct cytotoxicity data exists for the target compound, its structural similarity to 4h and 4p suggests it may inherit a comparable safety profile, with the benzimidazole-6-yl substitution potentially modulating toxicity.

Cytotoxicity Selectivity Index Drug Safety

Unique Reactivity of the Sulfanyl-Nitrile Handle: Synthetic Diversification Advantage Over Amide and Alcohol Analogs

The acetonitrile (-SCH2CN) group of the target compound serves as a versatile synthetic handle that is absent in closely related analogs such as the acetamide derivative (CAS 606117-10-6) and the ethanol derivative (CAS 606117-08-2) . The nitrile moiety enables late-stage diversification via Cu-catalyzed [3+2] cycloaddition with azides to yield 1,2,3-triazole-tethered conjugates, a cornerstone of click chemistry-based library synthesis. Additionally, the nitrile can be reduced to the corresponding amine, hydrolyzed to the carboxylic acid, or converted to tetrazoles, which serve as bioisosteres of carboxylic acids. This synthetic flexibility is a key differentiator for procurement, as it directly impacts the value of the compound as a building block for generating structurally diverse screening libraries.

Click Chemistry Tetrazole Synthesis Medicinal Chemistry Building Blocks

Recommended Application Scenarios for {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile Based on Evidence


Focused Antifungal Library Synthesis Targeting Ergosterol Biosynthesis

The compound serves as an ideal starting material for synthesizing a focused library of benzimidazole-oxadiazole analogs aimed at inhibiting lanosterol 14-α-demethylase (CYP51), a validated target for azole antifungals. Based on class-level evidence, the core scaffold has demonstrated concentration-dependent ergosterol biosynthesis inhibition in Candida albicans with MIC90 values as low as 1.95 µg/mL . The nitrile group allows for late-stage diversification to explore substitutions that enhance potency and overcome resistance to existing azoles.

Click Chemistry Conjugation for Target-Selective Probes and PROTACs

The sulfanyl-acetonitrile moiety is uniquely suited for click chemistry applications. The nitrile group can be converted to a terminal alkyne or azide linker, enabling the construction of bivalent molecules such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes for target engagement studies. This capability is not shared by the alcohol or amide analogs (CAS 606117-08-2 and 606117-10-6), making this compound the preferred choice for chemical biology groups requiring a benzimidazole-oxadiazole warhead with a conjugation-ready handle .

Tetrazole-Containing Bioisostere Generation for Lead Optimization

The nitrile group can be directly converted to a tetrazole via [3+2] cycloaddition with sodium azide, yielding a carboxylic acid bioisostere. This transformation is highly valued in medicinal chemistry to improve metabolic stability and reduce plasma protein binding without significantly altering pharmacophore geometry. The resulting tetrazole derivative of the benzimidazole-oxadiazole scaffold would be a valuable addition to any lead optimization campaign, and the starting nitrile compound is the required precursor for this transformation .

Physicochemical Property Optimization Through Side-Chain Modification

With a LogP of 2.23 and PSA of 116.69 Ų, the compound already resides within drug-like space . However, the nitrile group allows for rapid synthesis of a series of analogs (amides, amines, carboxylic acids, tetrazoles) to systematically tune lipophilicity and polarity. This enables medicinal chemists to generate structure-property relationship (SPR) data for the benzimidazole-oxadiazole template, guiding the optimization of ADME properties while maintaining target activity.

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